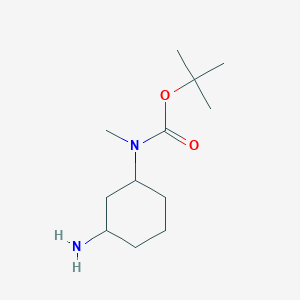

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is an organic compound with the molecular weight of 214.31 . It is also known as TAC.

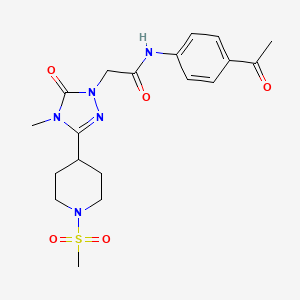

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is involved in the synthesis and structural analysis of various compounds. For example, it's used as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, with the molecule exhibiting an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding (Abbas et al., 2009). Similarly, it serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, providing insights into the structural basis of these synthetic processes (Ober et al., 2004).

Role in Organic Synthesis

In organic synthesis, the compound is utilized in various chemical transformations. For instance, it's mentioned in the context of asymmetric Mannich reactions, indicating its role in producing chiral amino carbonyl compounds (Yang et al., 2009). Additionally, it's involved in the one-pot Curtius rearrangement process, facilitating the formation of protected amino acids and showcasing its versatility in complex organic synthesis procedures (Lebel & Leogane, 2005).

Intermediate in Chemical Reactions

The compound serves as an intermediate in various chemical reactions. For instance, its derivative, N-tert-butanesulfinyl imine, is used for the asymmetric synthesis of amines, highlighting its utility in synthesizing a wide range of enantioenriched amines including amino acids and amino alcohols (Ellman et al., 2002).

Application in Catalysis

In catalysis, the compound is involved in the N-tert-butoxycarbonylation of amines, where Indium(III) halides are used as catalysts, indicating its role in producing N-tert-butyl-carbamates efficiently and chemoselectively (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZAJTZCTUXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)